![molecular formula C14H10N4O7 B14395967 3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid](/img/structure/B14395967.png)
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone linkage between a 2,4-dinitrophenyl group and a 4-hydroxybenzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and 4-hydroxybenzaldehyde. The reaction is carried out in a suitable solvent such as methanol, with the presence of a catalytic amount of glacial acetic acid to facilitate the reaction. The mixture is refluxed for several hours, and the resulting product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Condensation Reactions: Formation of hydrazones from aldehydes and ketones.
Oxidation and Reduction: Potential for redox reactions due to the presence of nitro groups.
Substitution Reactions: Electrophilic aromatic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Condensation: Uses aldehydes or ketones and hydrazine derivatives under acidic conditions.
Oxidation: Utilizes oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employs reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Hydrazones: Formed from the reaction with aldehydes or ketones.
Amines: Resulting from the reduction of nitro groups.
Substituted Phenols: Products of electrophilic aromatic substitution.
科学的研究の応用
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid has several scientific research applications:
Analytical Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones.
Medicinal Chemistry:
Materials Science: Utilized in the synthesis of functional materials with specific properties such as fluorescence or conductivity.
作用機序
The mechanism of action of 3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid involves its ability to form stable hydrazone linkages with carbonyl compounds. This reaction is facilitated by the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of water to form the hydrazone bond . The compound’s biological activity may be attributed to its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and other non-covalent interactions.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor to the compound, used in similar analytical applications.
4-Hydroxybenzaldehyde: Another precursor, known for its reactivity with hydrazine derivatives.
Schiff Bases: Compounds with similar hydrazone linkages, widely studied for their biological and chemical properties.
Uniqueness
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid is unique due to the combination of the 2,4-dinitrophenyl group and the 4-hydroxybenzoic acid moiety, which imparts distinct chemical reactivity and potential applications. The presence of both electron-withdrawing nitro groups and an electron-donating hydroxyl group makes it a versatile compound for various chemical transformations and applications.
特性
分子式 |
C14H10N4O7 |
|---|---|
分子量 |
346.25 g/mol |
IUPAC名 |
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10N4O7/c19-13-4-1-8(14(20)21)5-9(13)7-15-16-11-3-2-10(17(22)23)6-12(11)18(24)25/h1-7,16,19H,(H,20,21)/b15-7+ |
InChIキー |
ZWXDLBWOKJUFRE-VIZOYTHASA-N |
異性体SMILES |
C1=CC(=C(C=C1C(=O)O)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
正規SMILES |
C1=CC(=C(C=C1C(=O)O)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


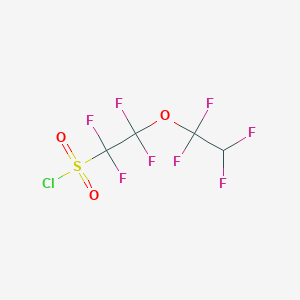
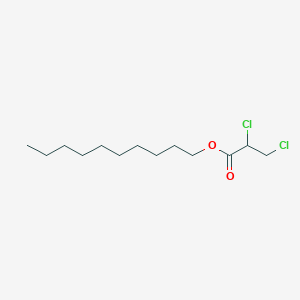
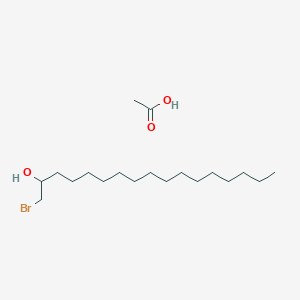

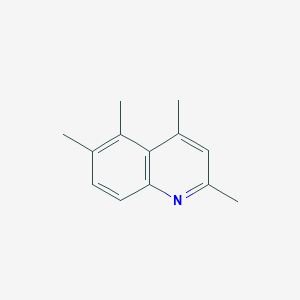
![N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14395914.png)
![N,N-Dimethyl-N'-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide](/img/structure/B14395918.png)
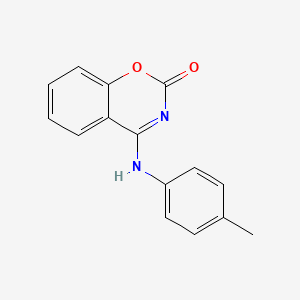
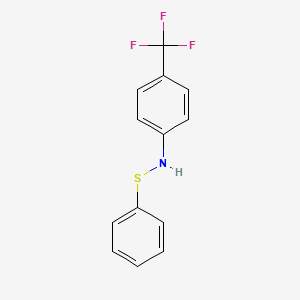
![Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]-](/img/structure/B14395926.png)

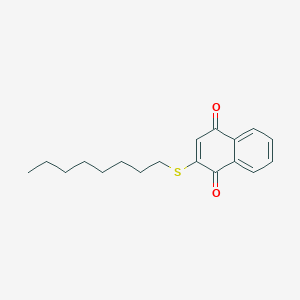
![5-[4-(4-Bromophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14395948.png)

